H-Ala-Arg-OH
Description
Significance of Dipeptides in Biological Systems
Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides yet play multifaceted and crucial roles in biochemistry and physiological processes. numberanalytics.combartleby.com They serve as fundamental building blocks for proteins and are also involved in a wide array of distinct biological activities. numberanalytics.com Their functions are diverse, ranging from acting as neurotransmitters and neuromodulators to exhibiting antioxidant properties and participating in cell signaling pathways. numberanalytics.com
In biological systems, dipeptides and tripeptides are absorbed from the small intestine into intestinal absorptive cells via a specific transporter protein, PepT1. bachem.com This transport mechanism is notably more rapid than the uptake of free amino acids. researchgate.net Dipeptides also activate G-cells in the stomach, prompting the secretion of gastrin. researchgate.net The inherent properties of dipeptides, such as solubility and stability, can differ significantly from their constituent amino acids. For instance, some dipeptides exhibit much higher water solubility and greater stability against hydrolysis and sterilization procedures, making them valuable in various research and nutritional applications. wikipedia.org Their low molecular weight and simple structure also make them attractive for structure-activity relationship studies in drug development. bachem.com
H-Ala-Arg-OH as a Representative L-Alanine-L-Arginine Dipeptide
This compound, also known as L-Alanyl-L-Arginine, is a dipeptide composed of the amino acids L-alanine and L-arginine. chemimpex.com Alanine is a nonpolar amino acid, while arginine is a positively charged, basic amino acid, giving the dipeptide unique chemical characteristics. khanacademy.org This compound serves as a versatile building block in peptide synthesis, a cornerstone technique for developing therapeutic agents that target specific biological pathways. chemimpex.com
Research into this compound extends into several specialized fields. It is explored for its potential neuroprotective properties in neuroscience research and is used in biotechnology for the production of recombinant proteins. chemimpex.com A notable area of investigation is its function as a salt taste enhancer. medchemexpress.commedchemexpress.com Studies have shown that arginyl dipeptides like Ala-Arg can elicit a saltiness perception by interacting with specific salt taste receptors in human taste bud cells. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 16709-12-9 | chemimpex.combachem.com |
| Molecular Formula | C9H19N5O3 | chemimpex.commol-scientific.com |
| Molecular Weight | 245.28 g/mol | chemimpex.commol-scientific.com |
| Amino Acid Sequence | Ala-Arg | mol-scientific.com |
| Appearance | White to off-white powder | mol-scientific.com |
| Solubility | Soluble in water | mol-scientific.com |
Historical Context and Evolution of Research on Short Peptides
The study of peptides dates back to the early 20th century, a period marked by foundational discoveries in protein chemistry. numberanalytics.com The German chemist Hermann Emil Fischer is widely regarded as the "father" of peptide chemistry; in 1902, he provided incontrovertible proof of the peptide bond's existence and, by 1905, had developed a method for synthesizing peptides in the laboratory. ideal-pharma.eumdpi.com These breakthroughs opened the door for scientists to begin unraveling the structure of proteins and synthesizing various peptide compounds. ideal-pharma.eu
Early milestones in peptide research include the discovery of secretin in 1902, the first substance to be termed a "hormone," which demonstrated that chemical messengers could travel through the blood to trigger physiological responses. creative-peptides.com Subsequent decades saw the discovery of other biologically active peptides like Substance P and the peptide hormone oxytocin. creative-peptides.com A revolutionary advance came in the 1960s with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). creative-peptides.commdpi.com This technique automated and simplified the process of creating peptide chains, making complex peptides more accessible for research and leading to its widespread adoption in academia and the pharmaceutical industry. researchgate.net This innovation marked a shift from a phase of quantitative knowledge accumulation to a qualitative breakthrough, revealing the unique actions and therapeutic potential of short peptides. ideal-pharma.eu
Current Research Paradigms and Challenges in this compound Investigations
Modern peptide research is increasingly focused on designing and synthesizing peptides and peptidomimetics with enhanced pharmacological properties. mdpi.com The structural and biochemical flexibility of peptides allows for modifications, such as amino acid substitutions, to modulate their activity, stability, and selectivity for specific biological targets. nih.gov Computational strategies and artificial intelligence (AI)-based tools are becoming integral to this process, enabling the high-throughput design of novel peptide candidates. nih.gov
In the context of this compound, research often involves its constituent amino acids. Studies have investigated L-alanine and L-arginine supplementation for their effects on metabolic parameters, such as adiposity and glucose intolerance, providing insights into their potential physiological roles. nih.govresearchgate.net Furthermore, research on other arginine-containing dipeptides, such as Arg-Arg, has explored their ability to influence cellular processes like amino acid uptake and protein synthesis through signaling pathways like the mammalian target of rapamycin (B549165) (mTOR). nih.gov
A significant challenge in the investigation of synthetically produced peptides, including this compound, is the presence of trifluoroacetic acid (TFA). mdpi.com TFA is commonly used to cleave synthesized peptides from the solid-phase resin and as an ion-pairing reagent during purification. mdpi.com Consequently, synthetic peptides are often delivered as TFA salts, which can contain 10-45% TFA. mol-scientific.com This residual TFA can interfere with biological assays, for instance, by inhibiting cellular proliferation or acting as an unintended modulator of receptors, leading to confounding experimental results. mol-scientific.commdpi.com This necessitates careful consideration and often additional purification steps, like counterion exchange, to ensure the reliability of research findings. mdpi.com
Table 2: Selected Research Findings Related to Alanine and Arginine Dipeptides
| Research Focus | Key Finding | Organism/System | Source |
|---|---|---|---|
| Salt Taste Perception | The dipeptide Ala-Arg elicited responses in cultured human fungiform taste papilla cells in a concentration-dependent manner, suggesting it can be recognized by salt taste receptors. | Human Taste Cells (in vitro) | researchgate.net |
| Metabolic Regulation | Supplementation with L-alanine or L-arginine individually was found to improve certain metabolic parameters, such as reducing adiposity, in a mouse model of obesity. | Mice (in vivo) | nih.govresearchgate.net |
| Protein Synthesis | An Arginine-Arginine (Arg-Arg) dipeptide was shown to promote αS1-casein synthesis and increase the uptake of other amino acids in bovine mammary epithelial cells, potentially through the mTOR signaling pathway. | Bovine Mammary Epithelial Cells (in vitro) | nih.gov |
| Peptide Synthesis Contaminants | Trifluoroacetic acid (TFA), a common remnant from synthetic peptide production, can be exchanged for chloride (Cl-) through lyophilization in HCl to minimize its interference in biological assays. | Synthetic Peptides | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWEMZOJNKJCH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332213 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-12-9 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Roles and Metabolic Pathways of H Ala Arg Oh
Involvement in Cellular Metabolism and Protein Synthesis Pathways
As a dipeptide, the primary metabolic fate of H-Ala-Arg-OH upon entering a biological system is hydrolysis into its constituent amino acids, L-alanine and L-arginine. This breakdown is accomplished by peptidases. Once liberated, each amino acid enters its well-established metabolic and biosynthetic pathways.
L-Alanine: Serves as a crucial molecule in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues like muscle to the liver in a non-toxic form. In the liver, it undergoes transamination to pyruvate, which can be used for gluconeogenesis to produce glucose.
L-Arginine: Is a semi-essential amino acid that serves as a building block in protein synthesis. technologynetworks.com Beyond its role in protein structure, arginine is a critical precursor for the synthesis of nitric oxide (NO), urea, polyamines, proline, glutamate, creatine, and agmatine. nih.govcambridge.org
A specific study on the catalytic activity of group I intron ribozymes found that L-alanyl-L-arginine could modestly stimulate the production of splicing intermediates and products. oup.com This suggests the dipeptide can interact with RNA molecules and potentially alter their biological activity, though the broader physiological relevance of this finding is not yet established.
Role in Specific Physiological Functions
The physiological roles of this compound are largely inferred from the functions of its constituent amino acids, which are key players in muscle metabolism and immune responses.
Muscle Metabolism
While direct studies on this compound in muscle are lacking, the roles of alanine and arginine are well-defined. Skeletal muscle is a major site for the synthesis and release of alanine as part of the glucose-alanine cycle. Arginine is involved in creatine synthesis, a vital high-energy molecule for muscle contraction, and also in the production of nitric oxide, which influences blood flow and muscle glucose uptake. A metabolomics study identified a related but distinct tripeptide, L-isoleucyl-L-alanyl-L-arginine, as a potential biomarker in skeletal muscle related to glucose homeostasis, indicating that small peptides containing this sequence may be present and have roles in muscle tissue. nih.gov
Immune System Modulation
The immunomodulatory properties of L-arginine are extensively documented. researchgate.net It is a critical substrate for two key enzymes, nitric oxide synthase (NOS) in macrophages and arginase, which compete for arginine. The balance between these pathways determines the immune response, influencing T-cell activation, proliferation, and differentiation. medchemexpress.com There is currently no specific research demonstrating a direct immunomodulatory role for the this compound dipeptide itself. Its contribution would likely be as a delivery vehicle for L-arginine to immune cells.
Interaction with Biological Receptors and Signaling Pathways
The ability of dipeptides to act as signaling molecules is an emerging area of research. While specific data for this compound is scarce, related studies provide a framework for its potential interactions.
Epithelial Sodium Channel (ENaC) Modulation
Currently, there is no direct scientific evidence linking this compound to the modulation of the Epithelial Sodium Channel (ENaC). Research in this area has focused on other serine protease inhibitors that can protect ENaC from activation. medchemexpress.comresearchgate.net
Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway Activation
The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activity is strongly stimulated by amino acids. L-arginine is a known activator of the mTORC1 complex. Studies on other dipeptides, such as Arginine-Arginine (Arg-Arg), have shown they can promote protein synthesis through the activation of the mTOR signaling pathway in bovine mammary epithelial cells. nih.gov This suggests that dipeptides can indeed have direct signaling roles. However, no studies have specifically investigated the effect of this compound on mTOR activation. It remains unclear whether the dipeptide can act on the pathway directly or if it must first be hydrolyzed to L-arginine.
| Research Area | Findings Related to this compound |
| Enzymology | Used as a substrate for enzymes like carboxypeptidase D and thrombin. jci.orgnih.gov |
| RNA Biology | Modestly stimulates the splicing activity of group I intron ribozymes. oup.comresearchgate.net |
| Synthetic Chemistry | Used as a ligand in the synthesis of organotin complexes for cytotoxicity studies. researchgate.netoatext.comacs.orgjapsonline.comrlmc.edu.pk |
| Metabolomics | A related tripeptide (L-isoleucyl-L-alanyl-L-arginine) was identified as a potential biomarker in muscle. nih.gov |
Mechanisms of Receptor Binding and Activation
The dipeptide this compound is understood to interact with specific cellular receptors, most notably taste receptors, which explains its function as a salt taste enhancer. Research on human fungiform taste papilla cells (HBO) has shown that arginyl dipeptides, including Ala-Arg, can elicit concentration-dependent responses by inducing changes in intracellular calcium levels researchgate.net. This physiological response is believed to be mediated through direct interaction with taste receptors on the tongue, specifically the epithelial sodium channels (ENaCs), with the α and δ subunits being implicated as the primary sites of interaction researchgate.net. The binding of this compound to these channels is thought to modulate their activity, leading to an enhanced perception of saltiness.
While the interaction with taste receptors is the most directly evidenced mechanism, the arginine residue within the dipeptide suggests other potential receptor interactions. L-arginine itself has been shown to act as an agonist for certain membrane receptors, such as α-2 adrenergic receptors nih.gov. This binding can initiate a signal transduction cascade involving G proteins and phospholipase C, leading to the mobilization of intracellular calcium nih.gov. Studies on other arginine-containing short peptides have also highlighted the critical role of the positively charged guanidinium group in binding to targets like the NaV1.8 sodium channel mdpi.com. Although not directly demonstrated for this compound, these findings suggest a plausible mechanism where the arginine moiety of the dipeptide could engage with similar receptors, triggering downstream signaling pathways.
Table 1: Receptor Interactions of this compound and its Constituents
| Ligand/Peptide | Receptor/Channel Target | Observed/Proposed Effect | Reference |
| This compound | Epithelial Sodium Channel (ENaC) α & δ subunits | Enhanced salt taste perception via intracellular Ca²⁺ changes | researchgate.net |
| L-Arginine | α-2 Adrenergic Receptors (α-2 AR) | Receptor agonism, G-protein activation, Ca²⁺ mobilization | nih.gov |
| Arginine-containing peptides | NaV1.8 Sodium Channel | Modulation of channel activity; binding via guanidinium group | mdpi.com |
Enzymatic Interactions and Regulation
The metabolic fate and regulatory influence of this compound are dictated by its interactions with various classes of enzymes. These interactions range from substrate recognition by the core machinery of protein synthesis to the modulation of enzymes central to arginine metabolism.
Substrate Recognition by Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are enzymes essential for the fidelity of protein synthesis, ensuring that the correct amino acid is attached to its corresponding transfer RNA (tRNA) nih.govchapman.eduyoutube.com. These enzymes exhibit a high degree of specificity for their cognate single amino acid substrates.
Arginyl-tRNA synthetase (ArgRS), for example, possesses a highly specific active site designed to recognize L-arginine. This recognition is critically dependent on the interaction between the guanidinium group of arginine and conserved acidic residues within the enzyme's active site, which forms stabilizing salt bridges embopress.orgnih.gov. Given this stringent specificity for a single amino acid, it is not expected that a dipeptide such as this compound would be recognized as a substrate by either alanyl-tRNA synthetase or arginyl-tRNA synthetase for the purpose of tRNA aminoacylation.
Interestingly, some studies have shown that under specific experimental conditions, ArgRS can catalyze the formation of a dipeptide. For instance, the enzyme can facilitate the synthesis of Arginyl-Cysteine (Arg-Cys) from cysteine and an already-formed Arg-tRNA molecule nih.gov. This reaction, however, involves cysteine binding to a site distinct from the arginine-binding pocket and does not represent the recognition of a pre-formed dipeptide as a substrate nih.gov. Therefore, the primary role of aaRSs remains the specific charging of tRNAs with individual amino acids, and this compound does not serve as a direct substrate for this process.
Influence on Arginine Metabolic Enzymes
The presence of an arginine residue positions this compound to potentially influence the key enzymes that regulate arginine's metabolic fate. This influence may occur directly through competitive inhibition or indirectly following intracellular hydrolysis of the dipeptide into its constituent amino acids.
Nitric Oxide Synthase (NOS) utilizes L-arginine as its exclusive substrate for the production of nitric oxide (NO), a critical signaling molecule nih.govresearchgate.netnih.govmdpi.com. The regulation of NOS activity is tightly linked to the availability of intracellular L-arginine nih.gov. While direct studies on this compound are lacking, two primary mechanisms of interaction can be postulated:
Competitive Inhibition : Many analogues and derivatives of arginine are known to act as competitive inhibitors of NOS by binding to the active site without leading to NO production nih.gov. It is plausible that this compound could similarly compete with L-arginine, thereby modulating NOS activity.
Substrate Provision : The dipeptide could be transported into cells via peptide transporters, such as PepT2 nih.govnih.gov. Following transport, intracellular peptidases could hydrolyze this compound, releasing free L-alanine and L-arginine. The liberated L-arginine would then directly contribute to the substrate pool for NOS, potentially increasing NO synthesis. This indirect mechanism is relevant in the context of the "L-arginine paradox," where supplemental arginine boosts NO production despite theoretical enzyme saturation at normal physiological concentrations nih.gov.
Arginase is a crucial enzyme that competes with NOS for the common substrate L-arginine, catalyzing its hydrolysis into L-ornithine and urea nih.govsemanticscholar.org. This competition is a central point of regulation in cellular physiology mdpi.com. The influence of this compound on arginase activity can be hypothesized through similar mechanisms as for NOS:
Competitive Inhibition : The dipeptide may bind to the active site of arginase, preventing L-arginine from binding and thus inhibiting the enzyme's activity.
Increased Substrate Availability : If this compound is hydrolyzed intracellularly, the resulting increase in the local concentration of L-arginine would enhance substrate availability for arginase. This could lead to an upregulation of arginase activity and increased production of ornithine and urea nih.govnih.gov.
Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that links the urea cycle and arginine metabolism with the metabolism of glutamate and proline mdpi.comnih.gov. It catalyzes the conversion of L-ornithine, the product of the arginase reaction, into glutamate-γ-semialdehyde nih.gov. There is no evidence for direct regulation of OAT by this compound. However, an indirect regulatory role is plausible and would be a downstream consequence of the dipeptide's effect on arginase activity.
If this compound leads to an increase in arginase activity (via intracellular hydrolysis and subsequent substrate provision), the resulting elevation in L-ornithine levels could influence OAT activity through increased substrate availability nih.govresearchgate.net. Thus, the regulation of OAT by this compound is likely not direct but rather mediated through its metabolic conversion and subsequent impact on the L-arginine-ornithine pathway.
Table 2: Potential Interactions of this compound with Arginine Metabolic Enzymes
| Enzyme | Direct Substrate | Potential Effect of this compound | Postulated Mechanism | Reference |
| Nitric Oxide Synthase (NOS) | L-Arginine | Inhibition or Activation (Indirect) | 1. Competitive inhibition at the active site. 2. Intracellular hydrolysis to L-arginine, increasing substrate pool. | nih.govnih.gov |
| Arginase | L-Arginine | Inhibition or Activation (Indirect) | 1. Competitive inhibition at the active site. 2. Intracellular hydrolysis to L-arginine, increasing substrate pool. | nih.govmdpi.com |
| Ornithine Aminotransferase (OAT) | L-Ornithine | Activation (Indirect) | Increased ornithine production via arginase pathway, leading to higher substrate availability for OAT. | nih.govnih.gov |
Ornithine Decarboxylase (ODC) Pathways
The Ornithine Decarboxylase (ODC) pathway is the first and rate-limiting step in the synthesis of polyamines, which are essential molecules for cell growth and the stabilization of DNA. wikipedia.org The enzyme ODC catalyzes the decarboxylation of ornithine to produce putrescine. wikipedia.orgnih.gov
While this compound does not directly participate in this pathway, its biodegradation product, L-arginine, is a key precursor. L-arginine is hydrolyzed by the enzyme arginase to form L-ornithine and urea. ebi.ac.uk This L-ornithine can then serve as the substrate for ornithine decarboxylase, thus entering the polyamine synthesis pathway. Therefore, this compound acts as a metabolic precursor for a substrate in the ODC pathway. Both arginine decarboxylase (ADC) and ornithine decarboxylase (ODC) are crucial enzymes in the biosynthesis of putrescine and polyamines in various organisms, including plants. nih.govnih.gov The relative contribution of each pathway can depend on the specific tissue and growth process. nih.gov
Conformational Changes Induced by Arginine Mimetics on Enzyme Active Sites
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.org This binding is highly specific, determined by the arrangement of amino acids within the active site. khanacademy.org Arginine residues are particularly important in many enzyme active sites due to their guanidinium group, which is positively charged at neutral pH and can form strong ionic interactions with negatively charged substrates or residues like aspartic acid. nih.govnih.gov
Arginine mimetics are molecules designed to mimic the structure and function of the arginine moiety. nih.gov When these mimetics bind to an enzyme's active site, they can cause conformational changes. nih.gov This "induced fit" is a shift in the enzyme's structure to accommodate the ligand. khanacademy.orglibretexts.org However, if the mimetic is not a perfect substitute for the natural substrate, the induced conformational changes can alter or inhibit the enzyme's catalytic activity. nih.gov For example, mutations replacing arginine with certain analogues in the active site of adenylate kinase lead to significant conformational changes in the enzyme's binding site, affecting its affinity for the substrate and decreasing the rate of the enzymatic reaction. nih.gov
The table below illustrates the effect of substituting arginine with various mimetics on the binding affinity (represented by the fitness function value) in the active site of adenylate kinase. Higher fitness function values correlate with stronger binding, which can decrease the reaction rate. nih.gov
| Mutation in Active Site | Fitness Function Value | Effect on Binding Affinity |
|---|---|---|
| Arg138 (Wild-Type) | 69.29 | Normal |
| Cav138 (Canavanine) | 68.08 | Slightly Decreased |
| NCav138 (Norcanavanine) | 90.30 | Increased |
| sArg138 (Sulfoarginine) | 97.74 | Significantly Increased |
Data sourced from studies on arginine analogues in adenylate kinase. nih.gov
While this compound is not an arginine mimetic, its arginine component interacts with arginine-specific binding sites. Synthetic modifications of this dipeptide could yield potent arginine mimetics capable of inducing such conformational changes.
Role as a Constituent of Enzyme Active Sites
The dipeptide this compound, in its intact form, is not a direct constituent of enzyme active sites. Enzyme active sites are formed by specific amino acid residues within the folded polypeptide chain of the protein. wikipedia.orgyoutube.com These residues are positioned precisely through the enzyme's tertiary structure to perform catalytic functions. youtube.com
However, the arginine released from the biodegradation of this compound plays a critical and direct role as a constituent of numerous enzyme active sites. Arginine is one of the most important residues found in the catalytic centers of many enzymes. nih.gov Its positively charged guanidinium group is often involved in:
Substrate Binding: Forming electrostatic interactions with negatively charged groups on the substrate, ensuring proper orientation for catalysis. nih.gov
Catalysis: Participating directly in the chemical reaction, often by stabilizing transition states or participating in proton transfer. nih.gov
Therefore, this compound serves as a biological source for arginine, which is then incorporated during protein synthesis to form enzymes where it functions as a key component of the active site.
| Enzyme | Role of Arginine Residue in Active Site | Reference |
|---|---|---|
| Arginyl-tRNA Synthetase | Recognizes and binds the arginine substrate. | nih.gov |
| Adenylate Kinase | Important for substrate recognition and catalytic ability. | nih.gov |
| Nitric Oxide Synthase (NOS) | Binds the L-arginine substrate for conversion to nitric oxide. | nih.gov |
| Arginine Deiminase | Part of the Cys-His-Asp catalytic motif involved in hydrolysis. | nih.gov |
| Ribonuclease Sa (RNase Sa) | Plays a key catalytic role at the active site. | nih.gov |
Cellular Fate and Biodegradation of this compound
Upon entering a biological system, the primary cellular fate of the dipeptide this compound is its hydrolysis into its constituent amino acids, L-alanine and L-arginine. This breakdown is typically carried out by peptidases. Once released, each amino acid enters its own distinct and extensive metabolic pathways.
Metabolic Fate of L-Arginine: Arginine is a remarkably versatile amino acid with numerous metabolic fates. youtube.com It is considered semi-essential, as its synthesis can vary depending on developmental stage and health status. frontiersin.org Key pathways for arginine include:
Protein Synthesis: Incorporated into new proteins as directed by the genetic code. youtube.com
Nitric Oxide (NO) Synthesis: Serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide, a critical signaling molecule, and L-citrulline. youtube.comnih.gov
Urea Cycle: Cleaved by arginase into ornithine and urea, the latter being a primary method for nitrogen waste excretion in mammals. youtube.com
Polyamine Synthesis: The ornithine produced via the urea cycle can be decarboxylated by ODC to form putrescine and other polyamines. youtube.comwikipedia.org
Creatine Synthesis: Acts as a precursor in the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue. youtube.com
Histone Modification: Arginine residues within histone proteins can be methylated, an epigenetic modification that plays a role in regulating gene expression and cell fate. nih.gov
Metabolic Fate of L-Alanine: L-alanine is a non-essential amino acid with several important roles:
Protein Synthesis: Like arginine, it is a fundamental building block for proteins. ncert.nic.in
Glucose-Alanine Cycle: Plays a crucial role in transporting amino groups from muscle to the liver in a non-toxic form. In the liver, it is converted to pyruvate, which can be used for gluconeogenesis to produce glucose.
Precursor for Other Molecules: Beta-Alanine, an isomer, can be formed from the degradation of pyrimidine nucleotides and is a component of molecules like carnosine and pantothenic acid (vitamin B5). youtube.com
The combined administration of arginine and alanine has been studied for its effects on stimulating fat metabolism, suggesting a synergistic role in energy regulation. nih.govnih.gov
| Amino Acid | Primary Metabolic Fates |
|---|---|
| L-Arginine | Protein Synthesis, Nitric Oxide Production, Urea Cycle, Polyamine Synthesis, Creatine Synthesis |
| L-Alanine | Protein Synthesis, Glucose-Alanine Cycle, Energy Metabolism (via conversion to pyruvate) |
Emerging Research Directions and Future Perspectives for H Ala Arg Oh
H-Ala-Arg-OH in Biomaterials and Nanocarrier Development
The unique chemical structure of this compound, featuring a relatively hydrophobic alanine residue and a hydrophilic, positively charged arginine residue, makes it an attractive building block for self-assembling biomaterials. nih.govmdpi.com This amphiphilicity allows the dipeptide to spontaneously organize into ordered nanostructures in aqueous environments, a process driven by noncovalent interactions such as hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.govmdpi.com
Researchers are harnessing these self-assembly properties to create novel biomaterials and nanocarriers for drug delivery. Peptides containing alanine and arginine have been shown to form structures like nanosheets, nanotubes, and hydrogels. mdpi.commdpi.comrsc.org These materials are highly valued in biomedicine due to their inherent biocompatibility and biodegradability. mdpi.com The arginine component, with its positive charge, is particularly advantageous for delivering negatively charged cargo, such as nucleic acids (DNA and RNA), for gene therapy applications. mdpi.comnih.gov Furthermore, peptide-based nanocarriers can enhance the bioavailability of drugs, offer targeted delivery to specific tissues, and allow for stimuli-responsive drug release, for instance, in the acidic microenvironment of tumors. mdpi.comnih.gov
Table 1: Applications of Alanine and Arginine-Containing Peptides in Biomaterials
| Peptide System | Assembled Structure | Key Features | Potential Application |
| (Ala)6(Arg) | Nanosheets, Nanotubes | Surfactant-like peptide, forms 3 nm-thick sheets. rsc.org | Drug delivery, tissue engineering. |
| Arginine-α,β-dehydrophenylalanine | Nanoparticles | pH-responsive, enhanced cancer cell internalization. nih.gov | pH-triggered cancer drug delivery. nih.gov |
| Arginine-rich peptides with alkyl chains | Nanostructures | Self-assembles due to hydrophilic and hydrophobic moieties. mdpi.com | Targeted delivery of anti-cancer compounds. mdpi.com |
| L-alanine alkyl esters | Liposomes (when complexed) | Forms interdigitated bilayer structures. nih.gov | Base-labile drug delivery systems, DNA therapeutics. nih.gov |
Exploration of Novel Biological Targets and Pathways
Beyond its material science applications, this compound is being investigated for its direct pharmacological effects. Preliminary research suggests the dipeptide may have therapeutic potential in oncology. Studies have indicated that this compound can induce apoptotic cell death, a critical process for eliminating cancerous cells, and it has been identified as a potential pharmacological agent for colorectal carcinoma. biosynth.com
The biological activity of this compound is likely mediated through its interaction with specific cellular signaling pathways. Arginine and arginine-containing peptides are known to influence key regulatory networks within the cell. For example, research on the Arg-Arg dipeptide has shown it can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov The mTOR pathway is a crucial target in cancer and metabolic diseases. It is plausible that this compound could similarly modulate mTOR or related nutrient-sensing pathways. nih.gov Additionally, L-arginine is a precursor for nitric oxide, a vital signaling molecule, and it influences the secretion of hormones like glucagon-like peptide-1 (GLP-1) through various receptors. researchgate.netresearchgate.net Future research will aim to elucidate the specific molecular targets of this compound to better understand its mechanism of action and therapeutic potential.
Development of More Stable and Bioactive Analogues
To enhance the therapeutic utility of this compound, researchers are focused on designing and synthesizing analogues with improved stability, bioavailability, and biological activity. chemimpex.com A key challenge with small peptides is their rapid degradation by proteases in the body. Several strategies are being employed to overcome this limitation.
One approach involves creating libraries of related dipeptides to screen for optimal properties in a specific context, such as linkers in antibody-drug conjugates (ADCs). nih.gov In ADCs, the dipeptide linker is designed to be stable in circulation but cleaved by lysosomal proteases inside a cancer cell to release the drug payload. nih.gov Another strategy is chemical modification, such as conjugating the peptide to polymers like oligosarcosine, which can improve the physicochemical properties of peptide/pDNA complexes for gene delivery. acs.org
Furthermore, structural modifications can be introduced to create more robust analogues. This includes the use of non-standard amino acids or "peptide stapling," where synthetic braces are used to lock the peptide into a specific, biologically active conformation, such as an α-helix. orgsyn.org These conformationally constrained analogues often exhibit increased resistance to enzymatic degradation and enhanced biological activity. orgsyn.org
Table 2: Strategies for Developing this compound Analogues
| Strategy | Description | Desired Outcome |
| Dipeptide Library Screening | Synthesizing and testing various dipeptide combinations (e.g., Val-Cit, Val-Ala) for a specific function. nih.gov | Optimized stability, solubility, and efficacy for applications like ADC linkers. nih.gov |
| Polymer Conjugation | Attaching polymers like oligosarcosine to the peptide backbone. acs.org | Improved colloidal stability and transfection efficiency for nucleic acid delivery. acs.org |
| Conformational Constraint | Using techniques like olefin metathesis to create "stapled peptides" with a fixed secondary structure. orgsyn.org | Enhanced stability against proteolysis and improved target binding. orgsyn.org |
| Late-Stage Modification | Chemically altering the peptide after its initial synthesis, for instance, through photochemical editing of specific amino acid residues. acs.orgacs.org | Generation of diverse analogues from a common precursor for rapid screening. acs.org |
Integration with Omics Technologies for Systems Biology Insights
To fully comprehend the biological impact of this compound, future research will increasingly rely on systems biology approaches. researchgate.net Systems biology integrates large-scale datasets from "omics" technologies—such as genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—to build comprehensive models of complex biological systems. nih.govnih.gov
Applying these technologies to the study of this compound can provide a holistic view of its cellular effects. For instance, transcriptomics can reveal the full spectrum of genes that are activated or suppressed in response to the dipeptide. Proteomics can identify the proteins that directly interact with this compound, while metabolomics can map the downstream changes in cellular metabolism. researchgate.net
By integrating these multi-omics datasets, researchers can construct detailed network models of the pathways modulated by this compound. nih.gov This approach moves beyond studying a single target in isolation and helps to understand the interconnected cellular processes affected by the compound. Such systems-level insights are crucial for identifying novel therapeutic targets, discovering biomarkers for drug efficacy, and predicting potential off-target effects. nih.govnih.gov
Translation of Research Findings into Clinical Applications (General Overview)
The ultimate goal of the emerging research into this compound is the translation of preclinical findings into tangible clinical applications. The diverse avenues of investigation point to several potential uses in medicine and biotechnology.
The potential for this compound to induce apoptosis in cancer cells suggests its possible development as a direct anti-cancer therapeutic agent. biosynth.com Its role as a component in more complex therapeutic systems is also highly promising. This includes its use as a cleavable linker in ADCs for targeted cancer therapy or as a fundamental building block for nanocarriers designed to deliver drugs or genes to specific sites of disease. mdpi.comnih.gov The properties of the dipeptide could also be leveraged for treating metabolic disorders or for its potential neuroprotective effects. researchgate.netchemimpex.com Beyond therapeutics, its beneficial effects on skin hydration and repair open possibilities for its inclusion in advanced cosmetic and dermatological formulations. chemimpex.com As research progresses, the journey from laboratory discoveries to clinical applications will involve rigorous testing to establish the efficacy and safety of these potential uses.
Q & A
Basic Research Questions
Q. How is H-Ala-Arg-OH synthesized and characterized in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Coupling : Activate Fmoc-protected amino acids (e.g., Fmoc-Ala-OH and Fmoc-Arg(Pbf)-OH) using HBTU/HOBt in DMF .
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : Use TFA/TIS/water (95:2.5:2.5) to release the peptide from the resin .
- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and identity via ESI-MS or MALDI-TOF .
Q. What analytical techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in D₂O or DMSO-d6 to resolve backbone protons and confirm dipeptide sequence .
- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., pH 7.4 buffer) .
- Mass Spectrometry : ESI-MS for exact mass validation (theoretical [M+H]+: 261.2 g/mol) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Prepare buffers (pH 2–12) and incubate this compound at 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
- Key Metrics : Track % intact peptide and identify degradation products (e.g., free Ala or Arg via ninhydrin assay) .
Advanced Research Questions
Q. What computational models predict the interaction of this compound with biomolecular targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide binding to target proteins (e.g., arginase).
- Docking Studies : AutoDock Vina to predict binding affinities (ΔG values) and key residues (e.g., Arg’s guanidinium group) .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Solubility Screen : Test solubility in DMSO, water, ethanol, and acetonitrile at 25°C using gravimetric analysis.
- Control Variables : Document temperature, ionic strength, and agitation methods.
- Statistical Analysis : Apply ANOVA to compare datasets from conflicting studies and identify outliers .
Q. What experimental protocols ensure reproducibility in this compound bioactivity assays (e.g., antimicrobial studies)?
- Methodological Answer :
- Standardized Assays : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing against Gram-negative/-positive bacteria.
- Data Transparency : Report raw data (e.g., inhibition zones) and preprocessing steps (e.g., normalization) in supplementary materials .
- Interlab Validation : Collaborate with independent labs to verify results using shared SOPs .
Q. How do alternative synthesis routes (e.g., liquid-phase vs. solid-phase) impact the yield and purity of this compound?
- Methodological Answer :
- Comparative Study : Synthesize batches via SPPS and liquid-phase (Boc chemistry).
- Yield Analysis : Calculate % yield post-purification for each method.
- Purity Assessment : Use HPLC area-under-curve (AUC) to quantify impurities (e.g., deletion sequences) .
Data Management and Ethical Considerations
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
